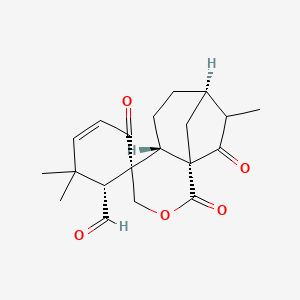

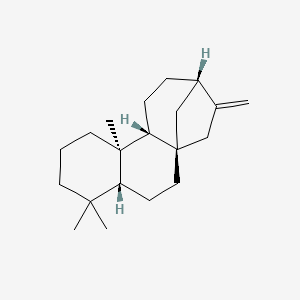

エピリオカリシンA

説明

An inducer for Cell Apoptosis Through JNK and ERK1/2 Signaling Pathways in Colon Cancer Cells

科学的研究の応用

がん治療

エピリオカリシンA (EpiA) は、特に Caco-2 細胞株における結腸がん細胞への影響について研究されています。 細胞増殖を抑制し、アポトーシスを誘導することが示されており、アポトーシスはがんの増殖を阻止するために不可欠なプログラム細胞死です {svg_1}。 この化合物は、細胞の生存と死において重要なJNK および ERK1/2 シグナル伝達経路に影響を与えることで、この効果を実現します {svg_2}。 さらに、EpiA は、アポトーシスを促進するタンパク質であるカスパーゼ 3とBaxの発現を増加させ、細胞死を防ぐことが知られているBcl2の発現を減少させます {svg_3}.

酸化ストレスのモジュレーション

EpiA は、細胞内で活性酸素種 (ROS)の生成を誘導します {svg_4}。 ROS は、酸素を含む化学的に反応性の高い分子であり、高濃度では細胞構造に大きな損傷を与える可能性があります。 EpiA のこの特性は、がん細胞は高い代謝速度のために酸化損傷を受けやすいため、がん細胞を選択的に標的として殺すために利用できます。

ミトコンドリア機能不全

この化合物は、ミトコンドリア膜への損傷を引き起こすことが観察されています {svg_5}。 ミトコンドリアは細胞の動力源として知られており、その機能不全は細胞死につながる可能性があります。 EpiA のこの特徴は、がん細胞はエネルギー産生のためにミトコンドリアに大きく依存しているため、がん細胞を標的とするのに特に役立ちます。

細胞膜ダイナミクス

EpiA は、細胞膜においてアネキシン V のフリップを引き起こします {svg_6}。 アネキシン V は、通常は細胞膜の内側小葉に位置するホスファチジルセリンに結合するタンパク質です。 ホスファチジルセリンが外側小葉にフリップすると、アポトーシスのシグナルとして機能します。 このプロセスは、がん細胞を選択的に標的とするために重要になる可能性があります。

DNA 損傷の誘導

この化合物は、DNA 断片化を引き起こすことが関連付けられています {svg_7}。 DNA 断片化は、アポトーシスの特徴です。 DNA 損傷は、がん細胞の複製を防ぐために重要なステップであり、このような損傷を誘導することは、EpiA がその抗がん効果を発揮する主なメカニズムとなる可能性があります。

特性

IUPAC Name |

(1S,1'R,5S,6S,9R)-2',2',10-trimethyl-2,5',11-trioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,6'-cyclohex-3-ene]-1'-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O5/c1-11-12-4-5-13-19(8-12,16(11)23)17(24)25-10-20(13)14(9-21)18(2,3)7-6-15(20)22/h6-7,9,11-14H,4-5,8,10H2,1-3H3/t11?,12-,13-,14-,19+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTFGUZQAIRRLSN-BJXJFWQYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CCC3C(C2)(C1=O)C(=O)OCC34C(C(C=CC4=O)(C)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1[C@@H]2CC[C@@H]3[C@@](C2)(C1=O)C(=O)OC[C@@]34[C@@H](C(C=CC4=O)(C)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,4S,9S,10S,13R,14S)-5,5,9,14-Tetramethyltetracyclo[11.2.1.01,10.04,9]hexadecane-7,14-diol](/img/structure/B1151649.png)

![(3S,4S,5S,6S)-6-(11-carbamoylbenzo[b][1]benzazepin-5-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1151652.png)

![(1S,4aR,5S,8aR)-5-[2-(2-hydroxy-5-oxo-2H-furan-3-yl)ethyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid](/img/structure/B1151657.png)